4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide
Overview
Description
4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a phenyl group, and a pyrrolidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be achieved through a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the bromopyrazole with a benzamide derivative in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like K2CO3 or NaOH.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction of pyrazole derivatives with biological targets, such as proteins or nucleic acids.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing the compound to bind to active sites of enzymes or receptors with high affinity. The bromine atom can participate in halogen bonding, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole: A simpler pyrazole derivative with similar reactivity but lacking the additional functional groups.
N-phenylpyrazole: A pyrazole derivative with a phenyl group, similar in structure but without the bromine atom.
Pyrrolidine-1-carbonyl derivatives: Compounds with the pyrrolidine-1-carbonyl group, which can exhibit similar biological activities.
Uniqueness
4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets. The presence of the bromine atom and the pyrrolidine-1-carbonyl group enhances its binding affinity and specificity, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2/c22-16-10-8-15(9-11-16)20(27)24-19-18(21(28)25-12-4-5-13-25)14-23-26(19)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBKIDBARHTOCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.